molecular formula C8H18N2 B1382015 1,7,7-Trimethyl-1,4-diazepane CAS No. 933716-35-9

1,7,7-Trimethyl-1,4-diazepane

Cat. No. B1382015
M. Wt: 142.24 g/mol
InChI Key: FOUGYHJUTHNPNR-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-1,4-diazepane is an organic compound with the molecular formula C8H18N2 . It is used in the preparation of transition metal complexes and is part of American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of 1,7,7-Trimethyl-1,4-diazepane and similar compounds has been a subject of research. For instance, a powerful approach outperforms previous synthetic methods due to the use of an aminal intermediate . Another study synthesized a series of 4-aryl-7,7-dimethyl and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by condensing urea or N-methylurea with 5,5-dimethyl-1,3-cyclohexanedione and appropriate aromatic aldehydes according to the Biginelli reaction .


Molecular Structure Analysis

The molecular structure of 1,7,7-Trimethyl-1,4-diazepane is characterized by two nitrogen atoms and eight carbon atoms . The InChI code for this compound is 1S/C8H18N2/c1-8(2)4-5-9-6-7-10(8)3/h9H,4-7H2,1-3H3 .


Chemical Reactions Analysis

1,4-Diazepines, which include 1,7,7-Trimethyl-1,4-diazepane, are associated with a wide range of biological activities. Due to its medicinal importance, scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .


Physical And Chemical Properties Analysis

1,7,7-Trimethyl-1,4-diazepane is a liquid at room temperature . Its molecular weight is 142.24 g/mol . The compound has a topological polar surface area of 15.3 Ų .

Scientific Research Applications

Microwave Assisted Synthesis

1,7,7-Trimethyl-1,4-diazepane derivatives are accessible through microwave-assisted synthesis. A study demonstrated an efficient method to produce 7-substituted-1,4-diazepin-5-ones, rapidly and with good yields. The process also involved catalytic and hydride reductions (Wlodarczyk et al., 2007).

Complex Formation with Nickel(II) and Copper(II)

The compound plays a role in forming complexes with Nickel(II) and Copper(II). Research showed that 5,5,7-trimethyl-1,4-diazepane is formed by borohydride reduction and can create salts of the cations [Ni(tmdz)2]2+ and [Cu(tmdz)2]2+. Their properties and kinetics of hydrolysis were also studied (Curtis, 1986).

Diazepane Amine Alcohol Preparation and Structure

A study involved the reduction of 4,4,12,12-tetramethyl-5,8,11-triazapentadecane-2,14-dione diperchlorate to produce a specific isomer of 4,4-dimethyl-7-(5,5,7-trimethyl-1,2-diazepam 1-yl)-5-azaheptan-2-ol. This was used to prepare coordination compounds with nickel(II) and copper(II), revealing important structural details (Morgan et al., 1983).

Use in Catalytic Hydroamination/Cyclization

A neutral tridentate 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane was prepared for use in catalytic hydroamination/cyclization of aminoalkenes, showing the compound's utility in complex chemical reactions (Ge et al., 2008).

Synthesis and Characterization of New Diazepanes

The synthesis and characterization of six 1,4-diazepanes were reported, showing the methods and structural aspects of these compounds, further illustrating the versatility of diazepane derivatives in chemical synthesis (Ramirez-Montes et al., 2012).

Safety And Hazards

The safety data sheet for 1,7,7-Trimethyl-1,4-diazepane indicates that it is classified as a dangerous substance. The hazard statements include H227, H314, and H335, which correspond to flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .

Relevant Papers

Several papers have been published on the synthesis and properties of 1,7,7-Trimethyl-1,4-diazepane and related compounds . These papers provide valuable insights into the synthesis, structure, and properties of these compounds, and they contribute to our understanding of their potential applications and mechanisms of action.

properties

IUPAC Name

1,7,7-trimethyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)4-5-9-6-7-10(8)3/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUGYHJUTHNPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264916
Record name Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,7-Trimethyl-1,4-diazepane

CAS RN

933716-35-9
Record name Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933716-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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